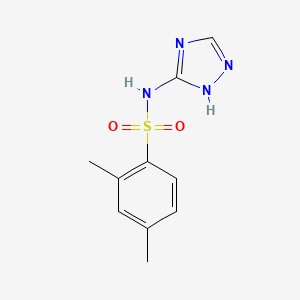
3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain neurotransmitters in the brain.
実験室実験の利点と制限
The advantages of using 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole in lab experiments include its high potency, low toxicity, and potential applications in various fields. However, its limitations include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are various future directions that can be explored in the research of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole. These include:
1. Studying its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
2. Investigating its mechanism of action to fully understand its biochemical and physiological effects.
3. Developing more efficient and cost-effective synthesis methods.
4. Conducting more pre-clinical and clinical studies to evaluate its safety and efficacy in humans.
In conclusion, 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
The synthesis of 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole is a multi-step process involving the reaction of different chemicals. The most commonly used method involves the reaction of 4-chlorobenzyl bromide with 1-adamantylmethylthiol in the presence of a base to form 4-benzylthio-1-adamantylmethyl bromide. This intermediate is then reacted with sodium azide to form 4-benzylthio-1-adamantylmethyl azide, which upon reaction with copper sulfate, forms 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole.
科学的研究の応用
The compound 3-(1-Adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, bacterial and viral infections, and neurological disorders.
特性
IUPAC Name |
3-(1-adamantylmethylsulfanyl)-4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3S/c27-23-8-6-22(7-9-23)24-28-29-25(30(24)16-18-4-2-1-3-5-18)31-17-26-13-19-10-20(14-26)12-21(11-19)15-26/h1-9,19-21H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWAWTSJGPPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CSC4=NN=C(N4CC5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)